molecular formula C17H17NO2 B11099260 3a-methyl-2-(2-methylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

3a-methyl-2-(2-methylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B11099260
M. Wt: 267.32 g/mol
InChI Key: RBGOXFSUFTYJQB-UHFFFAOYSA-N
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Description

The compound 3a-methyl-2-(2-methylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a tricyclic heterocyclic molecule featuring a norbornene-fused isoindole-1,3-dione core. Its structure includes a methyl group at the 3a position and a 2-methylphenyl substituent at the 2-position. This scaffold is part of a broader class of 4,7-methanoisoindole-1,3-dione derivatives, which are synthesized via Diels-Alder reactions between nadic anhydride and substituted amines or via subsequent functionalization of preformed tricyclic frameworks .

Properties

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

2-methyl-4-(2-methylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

InChI

InChI=1S/C17H17NO2/c1-10-5-3-4-6-13(10)18-15(19)14-11-7-8-12(9-11)17(14,2)16(18)20/h3-8,11-12,14H,9H2,1-2H3

InChI Key

RBGOXFSUFTYJQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3C4CC(C3(C2=O)C)C=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3a-methyl-2-(2-methylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of phthalic anhydride with a suitable amine under controlled conditions. The reaction is carried out in a solvent such as dichloroethane at a temperature range of 35-40°C, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as chromatography and crystallization are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3a-methyl-2-(2-methylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using catalysts such as Raney nickel.

    Substitution: The compound can undergo substitution reactions with halogens or other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
Research indicates that 3a-methyl-2-(2-methylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione exhibits notable biological activities that make it a candidate for therapeutic applications. Its interactions with various biological targets suggest potential uses in treating diseases that involve enzyme and receptor modulation. Some of the key therapeutic areas include:

  • Anticancer Activity : Preliminary studies have shown that this compound may inhibit cancer cell proliferation through specific enzyme interactions.
  • Anti-inflammatory Properties : The compound has been investigated for its ability to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Neuroprotective Effects : Its potential in protecting neuronal cells against degeneration has been explored, indicating possible applications in neurodegenerative disorders.

Synthesis and Chemical Properties

Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions. Common reagents used include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The synthesis may utilize continuous flow reactors to optimize conditions for scalability and cost-effectiveness.

Chemical Properties
The molecular formula of this compound is C17H17NO2C_{17}H_{17}NO_2, with a molecular weight of approximately 267.32 g/mol. It has a boiling point of around 464.7 °C and a predicted density of 1.260 g/cm³ .

Research into the biological activities of this compound has focused on its pharmacological properties:

Activity Mechanism of Action References
AnticancerInhibition of specific tumor growth-related enzymes
Anti-inflammatoryModulation of cytokine release and inflammatory pathways
NeuroprotectionProtection against oxidative stress in neuronal cells

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of this compound:

  • Case Study 1 : A study published in Molecules demonstrated the compound's ability to inhibit specific cancer cell lines through targeted enzyme inhibition . This research highlights the potential for developing new anticancer therapies based on the structural characteristics of isoindole derivatives.
  • Case Study 2 : Another investigation focused on the anti-inflammatory properties of the compound. It was found to significantly reduce inflammation markers in vitro, suggesting its utility in developing treatments for chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of 3a-methyl-2-(2-methylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in cellular signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Insights

  • Electron-Withdrawing vs. Electron-Donating Groups : Derivatives with electron-withdrawing groups (e.g., acryloyl, thiazole) exhibit enhanced enzyme inhibition profiles compared to alkyl or aryl substituents. For example, 2-(4-((E)-3-arylacryloyl)phenyl) derivatives show potent GST inhibition (IC50: 10–115 µM) due to π-π stacking and hydrogen bonding interactions with the enzyme’s active site .
  • Stereochemical Considerations : Chiral centers (e.g., 3aR,4S,7R,7aS configurations) significantly influence activity. For instance, (3aR,4S,7R,7aS)-configured derivatives demonstrate higher anticancer activity (e.g., 50% growth inhibition at 25 µM against MCF-7 cells) compared to racemic mixtures .
  • Hybridization with Tetrazole/Imide Groups: Imide-tetrazole hybrids derived from 4,7-methanoisoindole-1,3-dione show antimicrobial activity against S. aureus (MIC: 8–32 µg/mL), likely due to DNA gyrase/topoisomerase IV inhibition .

Physicochemical Properties

  • Thermal Stability: Norbornene-fused derivatives generally exhibit high thermal stability (decomposition >250°C), making them suitable for high-temperature polymerization applications .

Enzyme Inhibition

  • Carbonic Anhydrase (CA): Thiazole-substituted derivatives show nanomolar inhibition of hCA I/II, outperforming acetazolamide (reference inhibitor, IC50: 0.18 µM for hCA II) .

Antimicrobial and Anticancer Activity

  • Antimicrobial : Tetrazole hybrids inhibit S. aureus (MIC: 8 µg/mL) and E. coli (MIC: 16 µg/mL) via dual-targeting of DNA gyrase and membrane integrity .
  • Anticancer : Pyrazoline-functionalized derivatives induce apoptosis in HeLa cells (IC50: 12.5 µM) through mitochondrial pathway activation .

Biological Activity

The compound 3a-methyl-2-(2-methylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione , also known by its CAS number 340983-00-8, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects based on recent research findings.

The molecular formula of the compound is C17H17NO2C_{17}H_{17}NO_2 with a molecular weight of approximately 267.32 g/mol. The predicted boiling point is around 464.7 °C, and its density is estimated at 1.260 g/cm³ .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realm of cancer treatment. Here are some key findings:

Anticancer Activity

Several studies have investigated the anticancer properties of similar compounds within the isoindole family. Notably:

  • Cytotoxicity : Compounds structurally related to This compound have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures have demonstrated IC50 values in the nanomolar range against breast cancer (MCF-7) and liver cancer (HepG2) cells .
  • Mechanism of Action : These compounds often induce apoptosis and inhibit cell proliferation by interfering with critical cellular pathways such as Topoisomerase II inhibition . The presence of specific substituents on the phenyl ring appears to enhance their anticancer efficacy.

Structure-Activity Relationship (SAR)

The biological activity of isoindole derivatives is significantly influenced by their structural components. Research has shown that:

  • Substituent Effects : The introduction of various functional groups at specific positions on the isoindole ring alters the compound's potency and selectivity towards different cancer cell lines . For example, compounds with electron-withdrawing groups tend to exhibit enhanced activity.

Case Studies

Case Study 1: Anticancer Screening
In a comparative study involving multiple isoindole derivatives, This compound was evaluated for its anticancer potential. It showed promising results with an IC50 value indicating significant cytotoxicity against MCF-7 cells .

Case Study 2: Mechanistic Insights
A detailed mechanistic study revealed that similar compounds could effectively disrupt tubulin polymerization and induce cell cycle arrest in cancer cells . This suggests that This compound may share similar mechanisms.

Data Table: Biological Activity Summary

Activity TypeTarget Cell LineIC50 Value (µM)Reference
CytotoxicityMCF-70.21
CytotoxicityHepG20.29
Apoptosis InductionVariousNot specified
Topoisomerase II InhibitionVariousNot specified

Q & A

Basic Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

  • Methodological Answer : Utilize factorial design (e.g., varying catalysts, solvents, temperature) to identify critical reaction parameters. For example, in analogous isoindole-dione syntheses, iodine catalysis (10 mol%) in acetonitrile at 40°C achieved 98% yield after 5 hours, as demonstrated in reaction optimization tables . Purification via column chromatography or recrystallization can enhance purity, with GC/FID analysis (as in ) used to quantify intermediates and byproducts.

Q. What spectroscopic and computational tools are essential for characterizing this compound?

  • Methodological Answer :

  • NMR/IR : Assign stereochemistry via 1H^1H- and 13C^{13}C-NMR, focusing on coupling constants (e.g., cyclohexene protons in the methanoisoindole core). IR confirms carbonyl (C=O) and hydroxyl (if present) groups .
  • Quantum Chemical Calculations : Optimize 3D structures using DFT-B3LYP/6-31G* to validate bond angles, dihedral angles, and electronic properties. Compare computed vs. experimental IR/Raman spectra to resolve ambiguities .
  • SDF/MOL Files : Import structure datafiles into software like Gaussian or Avogadro for visualization and further analysis .

Q. How can the stereochemical configuration of the methanoisoindole core be determined experimentally?

  • Methodological Answer : X-ray crystallography is definitive for assigning configurations (e.g., 3aS,7aR vs. 3aR,7aS). For non-crystalline samples, compare experimental NMR coupling constants (JJ-values) with DFT-predicted values. For example, trans-cyclohexene protons exhibit J810HzJ \sim 8-10 \, \text{Hz}, while cis protons show J24HzJ \sim 2-4 \, \text{Hz} .

Advanced Research Questions

Q. What computational strategies resolve contradictions between experimental and predicted molecular properties?

  • Methodological Answer :

  • Multi-level DFT : Combine B3LYP with higher-level methods (e.g., MP2 or CCSD(T)) for energy barriers or non-covalent interactions. For example, discrepancies in dipole moments or HOMO-LUMO gaps may arise from solvent effects—include implicit solvation models (e.g., PCM) .
  • Machine Learning : Train models on experimental datasets (e.g., reaction yields, spectroscopic data) to predict optimal conditions or validate computational outliers .

Q. How can reaction mechanisms involving this compound be elucidated?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Compare kH/kDk_H/k_D for proton transfer steps to identify rate-determining steps.
  • DFT Transition State Analysis : Map potential energy surfaces for key intermediates. For example, epoxide ring-opening or nucleophilic additions to the dione moiety can be modeled using NEB (Nudged Elastic Band) methods .
  • Isotopic Labeling : Use 18O^{18}O-labeled carbonyl groups to track oxygen migration during hydrolysis or rearrangement .

Q. What statistical approaches mitigate variability in biological or catalytic activity studies?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize multi-variable systems (e.g., catalyst loading, pH, temperature). Central composite designs reduce the number of trials while maintaining statistical power .
  • Principal Component Analysis (PCA) : Deconvolute complex datasets (e.g., bioactivity screens) to identify dominant factors influencing efficacy or toxicity .

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